Myricetin 3-beta-D-glucopyranoside
Description
Myricetin 3-beta-D-glucopyranoside (CAS: 15648-86-9; molecular formula: C21H20O13) is a flavonol glycoside derived from myricetin, a hexahydroxyflavone. This compound is characterized by a β-D-glucose moiety attached to the hydroxyl group at the C-3 position of myricetin . It is naturally abundant in plants such as Myrtus communis (221.44 mg/L in leaf extracts) , Licania densiflora , and Cannabis sativa . Its structural features, including hydroxyl groups at positions 3', 4', 5', and 5, contribute to its bioactivity, particularly in antioxidant and anti-inflammatory pathways .
Properties
IUPAC Name |
5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Synthetic Attempts
The first synthesis of myricetin derivatives dates to 1925, when Dean and Nierenstein attempted to produce myricetin using the Kostanecki and Auwers procedure, which involved condensation of phloroacetophenone derivatives with gallic anhydride. However, this method failed to yield pure myricetin due to incomplete demethylation and side reactions. Later that year, Kalff and Robinson achieved the first successful synthesis by heating ω-methoxyphloroacetophenone with trimethylgallic anhydride and sodium trimethylgallate, followed by hydrolysis and demethylation. This produced 5,7-dihydroxy-3,3′,4′,5′-tetramethoxyflavone, which was subsequently converted to myricetin.
Ortho-Oxidation of Quercetin
Rao and Seshadri developed an alternative route in the mid-20th century by oxidizing quercetin derivatives. 3,5,7,3′-tetra-O-methylquercetin underwent ortho-oxidation to form a 5′-aldehyde intermediate, which was cyclized and demethylated to yield myricetin. While this method achieved a 62% yield of the intermediate, scalability was limited by the need for harsh demethylation conditions (e.g., hydrobromic acid).
Modern Chemical Synthesis Strategies
Direct Glycosylation of Myricetin
Contemporary approaches focus on glycosylating myricetin aglycone with protected glucose donors. A typical procedure involves:
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Protecting myricetin’s hydroxyl groups using acetyl or benzyl groups.
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Reacting the protected myricetin with a glucose trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·OEt₂).
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Deprotecting the glycosylated product via hydrogenolysis or alkaline hydrolysis.
This method achieves a 78–85% yield of myricetin 3-β-D-glucopyranoside but requires rigorous purification to remove regioisomers.
Acid Hydrolysis of Myricetin Glycosides
Tolosa et al. optimized the hydrolysis of myricetin-3-O-rhamnoside using 2 N HCl in methanol (1:1 v/v) at 80°C for 4 hours, yielding myricetin aglycone, which was then re-glycosylated. While efficient for aglycone production, this method introduces challenges in selectively re-glycosylating the 3-hydroxyl position.
Extraction from Natural Sources
Plant Material Selection
Myricetin 3-β-D-glucopyranoside occurs naturally in Camellia sinensis (tea leaves), Combretum micranthum, and Azadirachta indica (neem). Neem leaves contain 0.12–0.35% w/w of the compound, making them a preferred source for industrial extraction.
Solvent Extraction and Chromatography
A standardized protocol for neem leaves includes:
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Maceration : Dried leaves are extracted with 70% ethanol (1:10 w/v) at 50°C for 8 hours.
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Liquid-Liquid Partitioning : The ethanolic extract is partitioned with ethyl acetate to isolate flavonoid glycosides.
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Preparative TLC : Ethyl acetate fractions are separated on silica gel plates using chloroform:methanol:water (7:3:0.5) as the mobile phase. Myricetin 3-β-D-glucopyranoside (Rf = 0.42) is scraped and eluted with methanol, achieving 92–95% purity.
Enzymatic Glycosylation
Glycosyltransferase-Mediated Synthesis
Recombinant glycosyltransferases (GTs) from Bacillus subtilis and Arabidopsis thaliana have been engineered to catalyze the transfer of glucose from UDP-glucose to myricetin’s 3-OH group. Key parameters include:
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pH : 7.5–8.0 (Tris-HCl buffer)
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Temperature : 37°C
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Cofactors : 2 mM Mg²⁺
This method achieves a 68% conversion rate with minimal byproducts, though UDP-glucose cost remains a limitation.
Analytical Validation and Quality Control
HPLC-DAD Quantification
A validated HPLC method uses:
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Column : C18 (250 × 4.6 mm, 5 µm)
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Mobile Phase : Acetonitrile:0.1% formic acid (22:78 v/v)
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Flow Rate : 1.2 mL/min
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Detection : 370 nm
Retention time for myricetin 3-β-D-glucopyranoside is 11.2 minutes, with a linear range of 4–60 µg/mL (R² = 0.998).
Structural Confirmation
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IR : Characteristic peaks at 3,380 cm⁻¹ (OH), 1,660 cm⁻¹ (C=O), and 1,070 cm⁻¹ (C-O-C glycosidic bond).
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NMR : δ 5.15 ppm (d, J = 7.2 Hz, H-1′ of glucose), δ 6.85 ppm (s, H-2 and H-6 of galloyl group).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 78–85 | 95–98 | 120–150 | Moderate |
| Natural Extraction | 0.12–0.35 | 92–95 | 80–100 | High |
| Enzymatic Synthesis | 65–68 | 99 | 200–220 | Low |
Chemical Reactions Analysis
Types of Reactions: Myricetin 3-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Myricetin 3-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals, cosmeceuticals, and functional foods due to its antioxidant and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Myricetin 3-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Myricetin glycosides vary based on the sugar moiety and linkage. Key structural analogues include:
Key Structural Differences :
- Sugar Type: β-D-glucose in the target compound vs. α-L-rhamnose in rhamnosides or β-D-galactose in galactosides .
- Linkage Position: All analogues share a C-3 glycosylation but differ in sugar stereochemistry and branching (e.g., rutinoside contains a disaccharide) .
Bioactivity and Pharmacokinetic Comparisons
Antioxidant Activity
- This compound: Demonstrates dual antioxidant/pro-oxidant behavior. In ascorbic acid-rich environments, it acts as an antioxidant by reducing Fe<sup>3+</sup> to Fe<sup>2+</sup>; in ascorbic acid-free systems, it exhibits pro-oxidant effects via superoxide anion generation .
- Myricetin 3-O-β-galactopyranoside: Shows anti-inflammatory effects by suppressing NF-κB and MAPK pathways, similar to the glucopyranoside form but with lower bioavailability due to galactose’s reduced solubility .
- Myricetin aglycone (free form) : Higher antioxidant capacity than glycosides but poorer solubility and faster metabolic clearance .
Bioavailability
- Glycosylation generally enhances water solubility but slows intestinal absorption. This compound is hydrolyzed by gut microbiota to release free myricetin, which is then absorbed .
- Quercetin 3-O-β-D-glucopyranoside (isoquercitrin): A structurally analogous flavonol glucoside with higher oral bioavailability (≈60%) compared to myricetin glycosides (≈20–30%) due to differences in hydroxyl group interactions .
Therapeutic Potential
- Myricetin 3-rhamnoside: Higher anti-inflammatory activity in in vitro models (e.g., inhibition of MMP-8 in RAW264.7 cells) compared to the glucopyranoside form .
Biological Activity
Myricetin 3-beta-D-glucopyranoside (M3G) is a glycosylated form of myricetin, a flavonoid known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of M3G, supported by data tables, case studies, and detailed research findings.
Antioxidant Activity
M3G exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that myricetin can react rapidly with free radicals, demonstrating antioxidant potential that surpasses that of Vitamin E. For instance, myricetin at concentrations as low as 5 µM has been shown to inhibit DNA strand breakage induced by reactive nitrogen species .
Key Findings:
- Radical Scavenging : M3G reacts 28 times faster with oxygen-centered radicals compared to Vitamin E .
- Protection Against Lipid Peroxidation : M3G has been demonstrated to inhibit lipid peroxidation in various cellular models .
Anti-Inflammatory Effects
M3G has also been shown to modulate inflammatory responses. In studies involving UVA-irradiated human keratinocytes (HaCaT cells), M3G significantly reduced the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in skin aging and inflammation.
Experimental Results:
- Reduction in MMP-1 : M3G treatment decreased MMP-1 levels by 66.6% in UVA-irradiated HaCaT keratinocytes at a concentration of 25 µM .
- Cytokine Suppression : Levels of COX-2, TNF-α, and IL-6 were reduced by up to 81% following treatment with M3G .
Anticancer Properties
The anticancer potential of M3G is supported by its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage. In pancreatic β-cells exposed to high glucose conditions, M3G inhibited apoptosis by modulating endoplasmic reticulum (ER) stress pathways.
Case Study:
- β-cell Protection : Myricetin was found to protect INS-1 cells from high glucose-induced apoptosis by inhibiting cyclin-dependent kinase 5 (CDK5) activation . This mechanism suggests a protective role against diabetes-related complications.
Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing Myricetin 3-beta-D-glucopyranoside?
Synthesis typically involves enzymatic or chemo-enzymatic glycosylation. For example, glycosidases (e.g., from Dictyoglomus thermophilum) can catalyze the formation of glycosidic bonds under mild conditions . Key steps include:
- Substrate Preparation : Use protected myricetin and activated glucose donors (e.g., UDP-glucose).
- Enzymatic Coupling : Optimize pH (6.5–7.5), temperature (37–45°C), and reaction time (12–24 hours) for maximum yield.
- Purification : Employ column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate the product.
Q. How can researchers identify and characterize this compound in plant extracts?
- Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 254–370 nm) for separation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻ at m/z 480.08) and fragmentation patterns .
- NMR Spectroscopy : Assign signals for the glucopyranosyl moiety (e.g., δ 3.0–5.5 ppm for anomeric protons) and myricetin aglycone .
- Reference Standards : Compare retention times and spectra with authenticated standards (≥95% purity) .
Q. What in vitro models are suitable for initial screening of biological activity?
- Cancer Cell Lines : Test cytotoxicity using MTT assays on HT-29 (colon cancer) or MGC-803 (gastric cancer) cells, with IC₅₀ calculations .
- Oxidative Stress Models : Use H9c2 cardiomyocytes or retinal pigment epithelium (RPE) cells to assess antioxidant effects (e.g., ROS scavenging) .
- Dose-Response Design : Include a range of concentrations (1–50 µM) and controls (e.g., untreated cells, myricetin aglycone) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Cell Line Variability : Differences in membrane transporters (e.g., GLUT1 for glucose analogs) affect uptake .
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis) can reduce bioactivity. Monitor stability via HPLC .
- Assay Conditions : Standardize protocols (e.g., exposure time, serum-free media) to minimize variability .
- Purity Verification : Confirm compound integrity using LC-MS before assays .
Q. What experimental strategies optimize compound stability in cell-based assays?
- Storage : Lyophilize and store at -80°C in inert atmospheres (e.g., argon) to prevent oxidation.
- Media Compatibility : Use low-pH buffers (pH 5.5–6.5) to reduce hydrolysis of the glycosidic bond .
- Encapsulation : Employ liposomes or cyclodextrins to enhance solubility and protect against enzymatic degradation .
Q. What advanced techniques elucidate its mechanism of action in cellular pathways?
- Transcriptomics/Proteomics : Use RNA-seq or SILAC to identify differentially expressed genes/proteins (e.g., Nrf2, SOD1) .
- Molecular Docking : Model interactions with target proteins (e.g., kinases, receptors) using software like AutoDock Vina.
- Knockdown Studies : Apply siRNA or CRISPR to validate pathway involvement (e.g., AMPK/mTOR in metabolic regulation) .
- Metabolomics : Track metabolite changes (e.g., glutathione levels) via LC-MS to assess antioxidant activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
